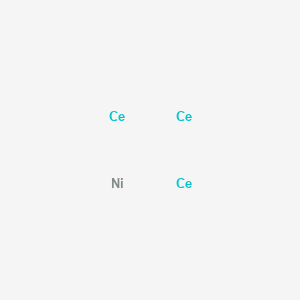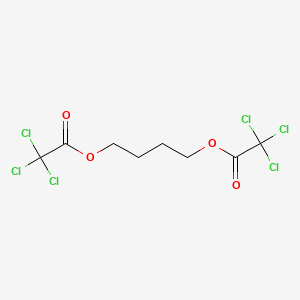
Butane-1,4-diyl bis(trichloroacetate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butane-1,4-diyl bis(trichloroacetate) is an organic compound that features two trichloroacetate groups attached to a butane-1,4-diyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butane-1,4-diyl bis(trichloroacetate) typically involves the reaction of butane-1,4-diol with trichloroacetic anhydride or trichloroacetyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to moderate heating .
Industrial Production Methods
While specific industrial production methods for butane-1,4-diyl bis(trichloroacetate) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and by-products to meet industrial safety and environmental standards.
Analyse Des Réactions Chimiques
Types of Reactions
Butane-1,4-diyl bis(trichloroacetate) can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield butane-1,4-diol and trichloroacetic acid.
Substitution Reactions: The trichloroacetate groups can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction: The compound can be reduced to form butane-1,4-diol and trichloroethanol under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions of acids/bases.
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Hydrolysis: Butane-1,4-diol and trichloroacetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Butane-1,4-diol and trichloroethanol.
Applications De Recherche Scientifique
Butane-1,4-diyl bis(trichloroacetate) has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science: Potential use in the development of new polymers and materials due to its unique structural properties.
Biological Studies:
Mécanisme D'action
The mechanism of action of butane-1,4-diyl bis(trichloroacetate) largely depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bonds are cleaved, leading to the formation of butane-1,4-diol and trichloroacetic acid. In substitution reactions, the trichloroacetate groups are replaced by other nucleophiles, altering the compound’s structure and properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butane-1,4-diyl bis(chloroacetate): Similar structure but with chloroacetate groups instead of trichloroacetate.
Butane-1,4-diyl bis(furan-2-carboxylate): Features furan-2-carboxylate groups, used in different applications
Uniqueness
Butane-1,4-diyl bis(trichloroacetate) is unique due to the presence of trichloroacetate groups, which impart distinct reactivity and properties compared to its analogs. The trichloroacetate groups make it more reactive in substitution and hydrolysis reactions, providing a versatile platform for further chemical modifications .
Propriétés
Numéro CAS |
37851-28-8 |
|---|---|
Formule moléculaire |
C8H8Cl6O4 |
Poids moléculaire |
380.9 g/mol |
Nom IUPAC |
4-(2,2,2-trichloroacetyl)oxybutyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C8H8Cl6O4/c9-7(10,11)5(15)17-3-1-2-4-18-6(16)8(12,13)14/h1-4H2 |
Clé InChI |
ROTZRZUARMDTQV-UHFFFAOYSA-N |
SMILES canonique |
C(CCOC(=O)C(Cl)(Cl)Cl)COC(=O)C(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


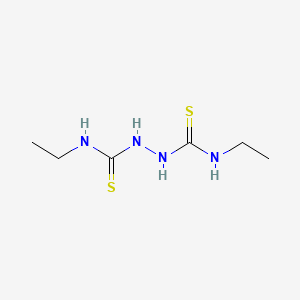

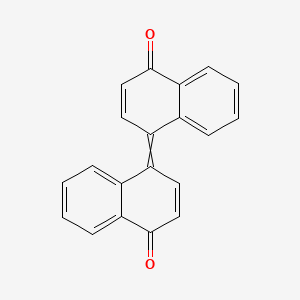

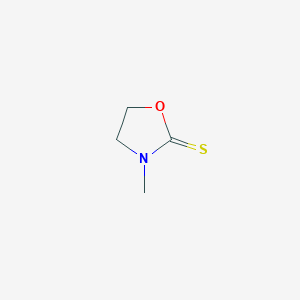
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)
![{7-[(4-Nitrobenzoyl)oxy]hexahydro-1h-pyrrolizin-1-yl}methyl 4-nitrobenzoate](/img/structure/B14676240.png)


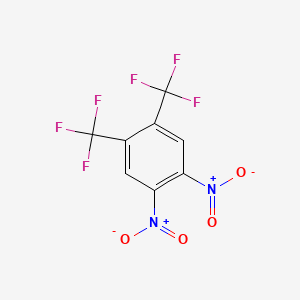
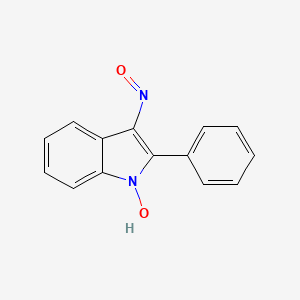
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

